molecular formula C10H12FNOS B2456393 1-(3-(Fluoromethyl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone CAS No. 2034291-73-9

1-(3-(Fluoromethyl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone

Cat. No.: B2456393
CAS No.: 2034291-73-9
M. Wt: 213.27
InChI Key: ROGHUXBTSCGHDO-UHFFFAOYSA-N
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Description

1-(3-(Fluoromethyl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone is a useful research compound. Its molecular formula is C10H12FNOS and its molecular weight is 213.27. The purity is usually 95%.
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Scientific Research Applications

Cholesterol Absorption Inhibition

1-(4-fluorophenyl)-(3R)-[3-(4-fluorophenyl)-(3S)-hydroxypropyl]-(4S)-(4-hydroxyphenyl)-2-azetidinone, a compound with structural similarities to 1-(3-(Fluoromethyl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone, was designed targeting cholesterol absorption inhibition. It demonstrated remarkable efficacy in lowering liver cholesteryl esters in a cholesterol-fed hamster model, showcasing its potential in cholesterol management and cardiovascular disease prevention (Rosenblum et al., 1998).

Antibacterial Activities

A novel antibacterial 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group, which shares the theme of structural modification in azetidinone compounds for enhanced activity, exhibited potent antibacterial activities against both Gram-positive and Gram-negative bacteria. This research underscores the significance of azetidinones in developing new antibacterial agents, particularly against resistant strains (Kuramoto et al., 2003).

Antimicrobial and Antifungal Activities

Synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazole-4-carboxaldehydes derivatives highlighted the antimicrobial and antifungal potential of such compounds. The study revealed that specific derivatives exhibited excellent activity, suggesting their potential application in treating microbial infections (Puthran et al., 2019).

Synthesis and Characterization for Biological Applications

The synthesis and characterization of 1-(4-(6-Fluorobenzo[d] isoxazol-3-yl) piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl) ethanone highlight the process of utilizing click chemistry for creating compounds with potential biological applications. This includes the evaluation of cytotoxicity, suggesting a pathway to discovering new drugs or biological agents (Govindhan et al., 2017).

Anticancer and Antimicrobial Agents

Bioactive fluorenes Part III demonstrated that thiazolidinone and azetidinone analogues based on fluorene moieties exhibit significant anticancer and antimicrobial activities. This research contributes to the ongoing search for new therapeutic agents capable of combating cancer and multidrug-resistant microbial strains (Hussein et al., 2020).

Properties

IUPAC Name

1-[3-(fluoromethyl)azetidin-1-yl]-2-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNOS/c11-5-8-6-12(7-8)10(13)4-9-2-1-3-14-9/h1-3,8H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROGHUXBTSCGHDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CC=CS2)CF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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